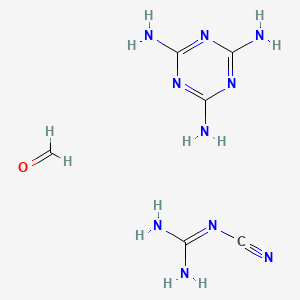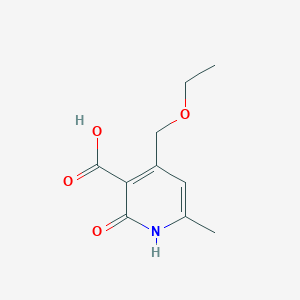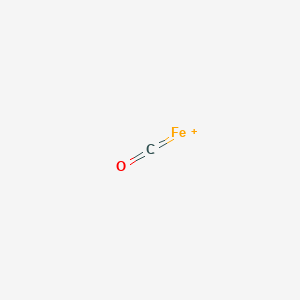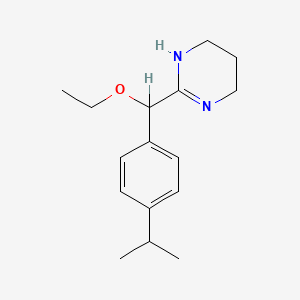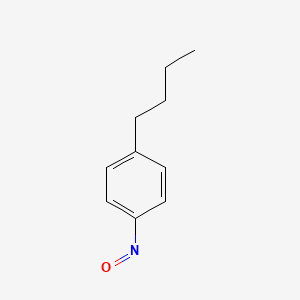![molecular formula C9H14Br2 B14683085 Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- CAS No. 32644-18-1](/img/structure/B14683085.png)
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- is a chemical compound with the molecular formula C₉H₁₄Br₂ and a molecular weight of 282.015 g/mol . This compound is characterized by its bicyclic structure, which includes two bromine atoms attached to the ninth carbon atom. The compound is also known by its CAS Registry Number 1196-95-8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- typically involves the bromination of bicyclo[6.1.0]nonane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ninth carbon atom. The reaction conditions often include the use of solvents such as carbon tetrachloride or chloroform, and the reaction is usually performed at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The compound can be reduced to form bicyclo[6.1.0]nonane by removing the bromine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or alkylated derivatives of bicyclo[6.1.0]nonane.
Reduction: The major product is bicyclo[6.1.0]nonane.
Oxidation: Products include ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in these interactions, often forming halogen bonds with the target molecules. These interactions can lead to changes in the activity or function of the target molecules, thereby exerting the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]nonane: Lacks the bromine atoms and has different chemical properties and reactivity.
Bicyclo[6.1.0]nonyne: Contains a triple bond and exhibits different reactivity and applications.
Bicyclo[6.1.0]nonane, 9,9-dichloro-: Contains chlorine atoms instead of bromine, leading to different chemical behavior.
Uniqueness
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- is unique due to the presence of two bromine atoms at the ninth carbon position, which significantly influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
32644-18-1 |
|---|---|
Molekularformel |
C9H14Br2 |
Molekulargewicht |
282.02 g/mol |
IUPAC-Name |
(1R,8S)-9,9-dibromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2/t7-,8+ |
InChI-Schlüssel |
UDZVXFNKFQAZEC-OCAPTIKFSA-N |
Isomerische SMILES |
C1CCC[C@H]2[C@H](C2(Br)Br)CC1 |
Kanonische SMILES |
C1CCCC2C(C2(Br)Br)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
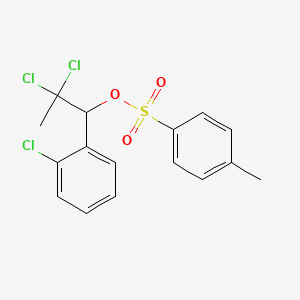
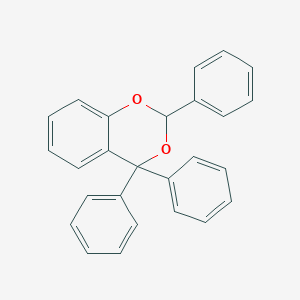
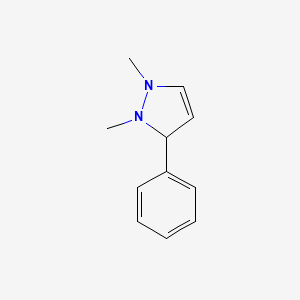
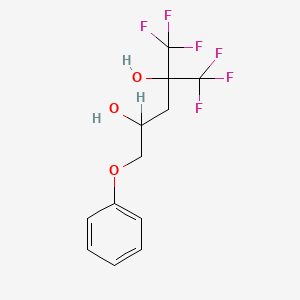
![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
